2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with a multifaceted structure, characterized by a fused heterocyclic system containing benzofuran and pyrimidine moieties. This compound has garnered interest in scientific research due to its potential applications in various fields including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors. Key steps might include cyclization reactions, nucleophilic substitutions, and coupling reactions under specific conditions such as controlled temperature, pH, and the presence of catalysts.
Industrial Production Methods
Industrial production may adopt scalable synthesis techniques such as batch processing or flow chemistry. These methods ensure the efficient and consistent production of the compound, adhering to rigorous standards for purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions such as:
Oxidation: : Reaction with oxidizing agents to introduce oxygen-containing functional groups.
Reduction: : Reaction with reducing agents to reduce specific functional groups.
Substitution: : Halogenation or other electrophilic/nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents : Potassium permanganate, hydrogen peroxide.
Reducing Agents : Sodium borohydride, lithium aluminum hydride.
Substituents : Halogens like bromine or chlorine, acylating agents like acetic anhydride.
Major Products
The major products formed from these reactions vary based on the functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing other heterocyclic compounds, exploring structure-activity relationships, and studying complex reaction mechanisms.
Biology
In biological research, it could be used as a probe to study interactions with biological macromolecules or as a scaffold for designing enzyme inhibitors.
Medicine
In medicinal chemistry, the compound holds potential as a lead compound for developing new therapeutic agents, particularly targeting diseases involving specific molecular pathways.
Industry
In the industrial sector, it may find applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways, leading to therapeutic or biological effects. The precise molecular targets and pathways can vary depending on the specific application and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally similar to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide include other benzofuran or pyrimidine derivatives
Properties
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5/c1-2-33-19-14-12-17(13-15-19)27-22(30)16-28-23-20-10-6-7-11-21(20)34-24(23)25(31)29(26(28)32)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXBWFCCRDXDSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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